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Compound of Interest

Compound Name: 2-lodo-4-methylpyridine

Cat. No.: B1367004

Disclaimer: This technical guide provides a detailed analysis of the expected spectroscopic
data for 2-iodo-4-methylpyridine. As of the time of this writing, publicly accessible,
experimentally-derived NMR, IR, and mass spectra for this specific compound are not readily
available in common databases. Therefore, the data presented herein are predicted based on
established spectroscopic principles and analysis of structurally related compounds. This guide
is intended to serve as a valuable resource for researchers by providing a robust framework for
the interpretation of experimentally acquired data.

Introduction

2-lodo-4-methylpyridine is a halogenated pyridine derivative of significant interest in synthetic
organic chemistry, serving as a versatile building block in the development of novel
pharmaceutical agents and functional materials. Its utility in cross-coupling reactions and other
transformations necessitates a thorough understanding of its structural and electronic
properties. Spectroscopic analysis is the cornerstone of molecular characterization, providing
invaluable insights into the chemical structure, purity, and functionality of a compound. This in-
depth technical guide, designed for researchers, scientists, and drug development
professionals, presents a comprehensive overview of the expected Nuclear Magnetic
Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for 2-iodo-4-
methylpyridine.
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Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for the elucidation of the carbon-
hydrogen framework of an organic molecule. For 2-iodo-4-methylpyridine, both *H and 13C
NMR will provide critical information for structural confirmation.

Predicted *H NMR Spectrum

The *H NMR spectrum of 2-iodo-4-methylpyridine is expected to exhibit three distinct signals
in the aromatic region and one signal in the aliphatic region, corresponding to the three non-
equivalent protons on the pyridine ring and the protons of the methyl group, respectively. The
chemical shifts are influenced by the electronic effects of the electron-withdrawing iodine atom
and the electron-donating methyl group, as well as the inherent aromaticity of the pyridine ring.

Table 1: Predicted *H NMR Data for 2-lodo-4-Methylpyridine (in CDClI3)

. Predicted Chemical Predicted Predicted Coupling
Proton Assighment . o
Shift (0, ppm) Multiplicity Constant (J, Hz)
H-6 ~8.1 Doublet (d) ~5.0

Doublet of doublets
H-5 ~7.1 ~5.0,~15
(dd) or Doublet (d)

Singlet (s) or narrow
H-3 ~7.5 <1.0
doublet

-CHs ~2.4 Singlet (s) N/A

Causality of Predictions: The prediction for the H-6 proton at a downfield chemical shift of
approximately 8.1 ppm is due to its ortho position relative to the electronegative nitrogen atom,
which deshields the proton. Its multiplicity is predicted as a doublet due to coupling with the H-5
proton. The H-5 proton is anticipated to appear around 7.1 ppm and will likely be a doublet of
doublets, coupling with both H-6 and potentially a smaller long-range coupling with the methyl
group or H-3. The H-3 proton is expected to be a singlet or a very narrow doublet, as it has no
adjacent protons to couple with, though a small long-range coupling to H-5 might be observed.
The methyl group protons are predicted to be a singlet at approximately 2.4 ppm, a
characteristic region for methyl groups attached to an aromatic ring.
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Predicted *C NMR Spectrum

The 13C NMR spectrum of 2-iodo-4-methylpyridine is expected to show six distinct signals,
corresponding to the five carbon atoms of the pyridine ring and the single carbon of the methyl
group. The chemical shift of the carbon atom directly bonded to the iodine (C-2) will be
significantly affected by the heavy atom effect of iodine, which can lead to a more upfield shift
than might be expected based on electronegativity alone.

Table 2: Predicted 3C NMR Data for 2-lodo-4-Methylpyridine (in CDCIs)

Carbon Assignment Predicted Chemical Shift (6, ppm)
C-2 ~155

C-3 ~130

C-14 ~148

C-5 ~125

C-6 ~150

-CHs ~21

Causality of Predictions: The C-2 carbon, being attached to the iodine, is predicted to be
significantly downfield due to the anisotropic effect of the iodine, though less so than if it were
attached to a more electronegative halogen like chlorine or fluorine. The C-4 carbon, attached
to the methyl group, and the C-6 carbon, adjacent to the nitrogen, are also expected to be in
the downfield region. The remaining ring carbons, C-3 and C-5, will appear at more
intermediate chemical shifts. The methyl carbon is predicted to be in the typical aliphatic region
around 21 ppm.

Experimental Protocol for NMR Data Acquisition

The following is a generalized protocol for acquiring high-quality NMR spectra of 2-iodo-4-
methylpyridine.

Materials:
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2-iodo-4-methylpyridine sample

Deuterated chloroform (CDCls) with 0.03% v/v tetramethylsilane (TMS)

5 mm NMR tubes

Pipettes

Instrumentation:

NMR Spectrometer (e.g., 400 MHz or higher) equipped with a 5 mm probe.

Procedure:

Sample Preparation: Accurately weigh approximately 5-10 mg of 2-iodo-4-methylpyridine
and dissolve it in approximately 0.6 mL of CDCls in a clean, dry vial.

Transfer to NMR Tube: Transfer the solution to a 5 mm NMR tube.
Instrument Setup:

o Insert the NMR tube into the spectrometer.

o Lock the spectrometer on the deuterium signal of the CDCls.

o Shim the magnetic field to achieve optimal homogeneity.

o Tune and match the probe for both *H and 3C frequencies.

1H NMR Acquisition:

o Acquire a standard one-dimensional *H NMR spectrum.

o Typical parameters: spectral width of 12-16 ppm, acquisition time of 2-4 seconds,
relaxation delay of 1-5 seconds, and 8-16 scans.

13C NMR Acquisition:

o Acquire a proton-decoupled 13C NMR spectrum.
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o Typical parameters: spectral width of 200-240 ppm, acquisition time of 1-2 seconds,
relaxation delay of 2-5 seconds, and 512-2048 scans.

» Data Processing:

[¢]

Apply Fourier transformation to the acquired free induction decays (FIDs).

[e]

Phase correct the spectra.

o

Calibrate the chemical shift scale using the TMS signal at 0.00 ppm for *H and the residual
CDClIs signal at 77.16 ppm for 13C.

o

Integrate the signals in the *H NMR spectrum.

Click to download full resolution via product page

Caption: Workflow for NMR data acquisition and processing.

Infrared (IR) Spectroscopy

IR spectroscopy is a powerful technique for identifying the functional groups present in a
molecule by measuring the absorption of infrared radiation. The IR spectrum of 2-iodo-4-
methylpyridine is expected to show characteristic absorption bands for C-H stretching and
bending, C=C and C=N stretching of the pyridine ring, and C-I stretching.

Table 3: Predicted IR Absorption Bands for 2-lodo-4-Methylpyridine
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Wavenumber (cm~—?) Vibration Type Intensity
3100-3000 Aromatic C-H stretch Medium-Weak
2980-2850 Aliphatic C-H stretch (-CHs) Medium-Weak
1600-1550 C=C and C=N ring stretching Strong-Medium
1480-1400 C=C and C=N ring stretching Strong-Medium
1450-1375 -CHs bending Medium
1200-1000 In-plane C-H bending Medium
850-750 Out-of-plane C-H bending Strong
~600-500 C-I stretch Medium-Weak

Causality of Predictions: The aromatic C-H stretching vibrations are expected in the 3100-3000
cm~1 region, while the aliphatic C-H stretches of the methyl group will appear just below 3000
cm~1, The characteristic pyridine ring stretching vibrations (C=C and C=N) will give rise to
strong absorptions in the 1600-1400 cm~! region. The out-of-plane C-H bending vibrations are
particularly useful for determining the substitution pattern of the aromatic ring and are expected
to be strong in the 850-750 cm~1 region. The C-I stretching vibration is expected at a lower
frequency, typically in the 600-500 cm~1 range, due to the large mass of the iodine atom.

Experimental Protocol for FT-IR Data Acquisition

For a liquid sample like 2-iodo-4-methylpyridine, Attenuated Total Reflectance (ATR) FT-IR is
a convenient and rapid method.

Materials:

e 2-iodo-4-methylpyridine sample

e Solvent for cleaning (e.g., isopropanol or acetone)
o Lint-free wipes

Instrumentation:
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e FT-IR spectrometer equipped with an ATR accessory (e.g., with a diamond or zinc selenide
crystal).

Procedure:
e Background Spectrum:

o Ensure the ATR crystal is clean by wiping it with a lint-free wipe soaked in a suitable

solvent and allowing it to dry completely.

o Acquire a background spectrum of the empty ATR crystal. This will be subtracted from the

sample spectrum.
o Sample Application:
o Place a small drop of 2-iodo-4-methylpyridine directly onto the center of the ATR crystal.
o Data Acquisition:

o Acquire the sample spectrum. Typically, 16-32 scans are co-added to improve the signal-
to-noise ratio.

o The typical spectral range is 4000-400 cm~2.
e Cleaning:

o Thoroughly clean the ATR crystal with a solvent-soaked lint-free wipe to remove all traces

of the sample.

Sample Analysis

Clean ATR Crystal Acquire Background Apply Sample | Acquire Spectrum Clean ATR Crystal

Click to download full resolution via product page
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Caption: Workflow for FT-IR data acquisition using an ATR accessory.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and elemental composition
of a compound, as well as structural information based on its fragmentation pattern. For a
volatile compound like 2-iodo-4-methylpyridine, Electron lonization (El) is a common and
effective ionization technique.

Predicted Mass Spectrum (Electron lonization)

The EI mass spectrum of 2-iodo-4-methylpyridine is expected to show a prominent molecular
ion peak (M*") at m/z 219, corresponding to the molecular weight of the compound with the
most abundant isotopes (12C, tH, 14N, 127]). The fragmentation pattern will be influenced by the
stability of the pyridine ring and the relative weakness of the C-I bond.

Table 4: Predicted Key Fragments in the EI Mass Spectrum of 2-lodo-4-Methylpyridine

m/z Proposed Fragment Comments
219 [CeHeIN]* Molecular ion (M*")
92 [CeHeN]* Loss of iodine radical (M - )*
Loss of H from the [M - I]*
91 [CsHaN-CH2]* or [CeHsN]*
fragment, or rearrangement
Loss of HCN from the [M - I]*
65 [CsHs]*

fragment

Causality of Predictions: The molecular ion at m/z 219 is expected to be clearly visible. The
most significant fragmentation pathway is predicted to be the cleavage of the C-I bond, leading
to a prominent peak at m/z 92, corresponding to the 4-methylpyridinyl cation. This fragment is
relatively stable due to the aromaticity of the pyridine ring. Further fragmentation of the m/z 92
ion could lead to the loss of a hydrogen atom to give a peak at m/z 91, or the loss of hydrogen
cyanide (HCN) to produce a fragment at m/z 65.

Experimental Protocol for GC-MS Data Acquisition
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Gas Chromatography-Mass Spectrometry (GC-MS) is an ideal technique for the analysis of 2-
iodo-4-methylpyridine, as it provides separation from any potential impurities prior to mass
analysis.

Materials:

e 2-iodo-4-methylpyridine sample

» High-purity volatile solvent (e.g., dichloromethane or ethyl acetate)

e GC vial with a septum cap

Instrumentation:

e Gas Chromatograph coupled to a Mass Spectrometer (GC-MS) with an EIl source.
Procedure:

o Sample Preparation: Prepare a dilute solution of 2-iodo-4-methylpyridine (e.g., ~1 mg/mL)
in a suitable volatile solvent.

e GC Method:
o Injector: Set the injector temperature to 250 °C.

o Column: Use a standard non-polar or medium-polarity capillary column (e.g., 30 m x 0.25
mm, 0.25 um film thickness).

o Oven Program: Start at a low temperature (e.g., 60 °C), hold for 1-2 minutes, then ramp at
10-20 °C/min to a final temperature of 280 °C.

o Carrier Gas: Use helium at a constant flow rate (e.g., 1 mL/min).
e MS Method:
o lonization Mode: Electron lonization (El) at 70 eV.

o Mass Range: Scan from m/z 40 to 300.
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o Source Temperature: Set to ~230 °C.

e Injection and Data Acquisition: Inject a small volume (e.g., 1 uL) of the sample solution into
the GC. The data acquisition will be initiated at the start of the GC run.

o Data Analysis:

o Analyze the total ion chromatogram (TIC) to identify the peak corresponding to 2-iodo-4-
methylpyridine.

o Extract the mass spectrum for this peak and identify the molecular ion and key fragment
ions.

Gas Chromatography

Prepare Dﬂme Inject Sample > Separation on EI Ionization Mass Analysis Detection
Solution Column

Click to download full resolution via product page

Caption: Workflow for GC-MS data acquisition.

Conclusion

This technical guide provides a comprehensive, albeit predictive, overview of the key
spectroscopic data for 2-iodo-4-methylpyridine. The predicted *H NMR, 3C NMR, IR, and
mass spectra, along with the detailed experimental protocols, offer a solid foundation for
researchers working with this compound. By understanding the expected spectral features and
the principles behind them, scientists can confidently acquire and interpret their own
experimental data, ensuring the accurate characterization of this important synthetic
intermediate. The provided workflows and causality-based explanations are designed to
empower researchers to not only confirm the identity and purity of their samples but also to
gain a deeper understanding of the structure-property relationships of halogenated pyridines.

 To cite this document: BenchChem. [Spectroscopic Characterization of 2-lodo-4-
Methylpyridine: A Technical Guide for Researchers]. BenchChem, [2026]. [Online PDF].
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Available at: [https://www.benchchem.com/product/b1367004+#spectroscopic-data-for-2-iodo-
4-methylpyridine-nmr-ir-mass-spec]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hast

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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